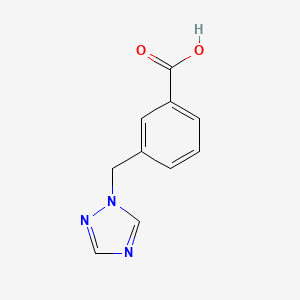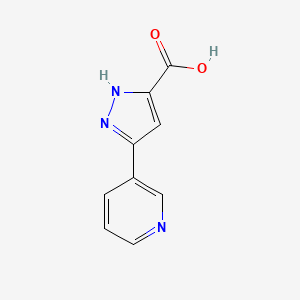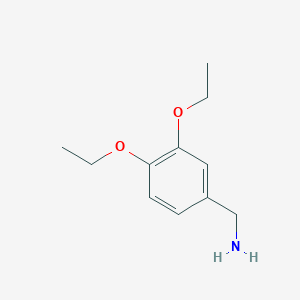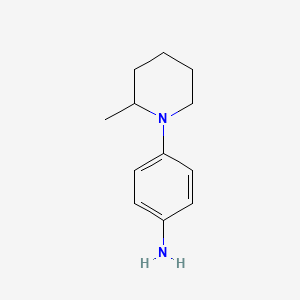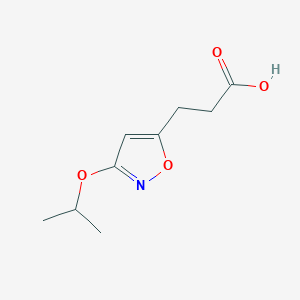
3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-ISOPROPOXY-ISOXAZOL-5-YL)-1H-TETRAZOLE is a chemical compound with the molecular formula C7H9N5O2 . It seems to be related to the compound you’re asking about, but it’s not exactly the same .
Physical And Chemical Properties Analysis
This compound has a molar mass of 195.17866 . Other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Larvicidal Applications
Isoxazole compounds, including those structurally similar to 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid, have been synthesized and tested for larvicidal activity against Aedes aegypti larvae. Modifications in the C-5 side chain of these compounds have demonstrated significant larvicidal activities, highlighting their potential in mosquito control strategies to combat diseases like dengue and Zika virus (Silva-Alves et al., 2013).
Synthetic Methodologies
Research on isoxazoles has also focused on novel synthetic routes for creating these compounds. For example, a new method for synthesizing 5-substituted 3-isoxazolols from beta-keto hydroxamic acids has been developed, offering a byproduct-free pathway and highlighting the versatility of isoxazoles in synthetic organic chemistry (Sørensen et al., 2000).
Pharmacological Research
Isoxazole derivatives have been identified as potent antagonists of specific integrin receptors, demonstrating significant efficacy in allergic mouse models. This suggests potential therapeutic applications for diseases involving integrin receptors, including inflammatory and autoimmune disorders (Duplantier et al., 2001).
Neuropharmacology and Neuroprotection
Studies on analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA) have provided insights into the structural determinants for agonist activity at AMPA receptors, contributing to our understanding of excitatory neurotransmission and offering potential leads for designing new neuroprotective agents (Bang-Andersen et al., 2000).
Material Science
Isoxazole compounds have been explored for their utility in creating new materials with potential applications in agriculture, photonic devices, and pharmaceuticals. Research into green synthesis methods for these compounds emphasizes the importance of environmentally friendly chemical processes (Mosallanezhad and Kiyani, 2019).
Safety And Hazards
properties
IUPAC Name |
3-(3-propan-2-yloxy-1,2-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-6(2)13-8-5-7(14-10-8)3-4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEJAQNUBWVFHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NOC(=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)
![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)



